Dioctyl Azelate: A Comprehensive Technical Guide
Dioctyl Azelate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of dioctyl azelate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations to elucidate its synthesis and applications.
Core Chemical and Physical Properties
Dioctyl azelate, also known as bis(2-ethylhexyl) azelate, is a diester of azelaic acid and 2-ethylhexanol.[1] It is a colorless to pale yellow, oily liquid with a mild odor.[2] Its low volatility and excellent thermal stability make it a valuable component in various industrial applications.[2]
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | dioctyl nonanedioate |
| Synonyms | Bis(2-ethylhexyl) azelate, Di(2-ethylhexyl) azelate, DOZ |
| CAS Number | 103-24-2[1] |
| Molecular Formula | C25H48O4[1] |
| Molecular Weight | 412.65 g/mol [1] |
Physicochemical Properties
A summary of the key physical and chemical properties of dioctyl azelate is presented below. These values represent a range reported across various technical sources.
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[1][2] |
| Density | 0.912 - 0.92 g/cm³ at 25°C[3][4] |
| Boiling Point | >282°C; 376°C at 101.3 kPa[3][4] |
| Melting Point | -67°C[4] |
| Flash Point | 211 - 221°C[3][4] |
| Viscosity | 25 cS at 25°C[3] |
| Water Solubility | 0.1 mg/L at 25°C[4] |
| Solubility in Organic Solvents | Soluble in alcohols, acetone, and benzene[1] |
| Refractive Index | 1.4460 - 1.4512 at 25°C[3] |
| Vapor Pressure | <0.01 mmHg at 20°C |
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of dioctyl azelate are provided below. These protocols are based on standard laboratory practices and established methods.
Synthesis of Dioctyl Azelate via Fischer Esterification
The industrial synthesis of dioctyl azelate involves the Fischer esterification of azelaic acid with 2-ethylhexanol in the presence of an acid catalyst.
Materials:
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Azelaic acid
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2-Ethylhexanol (slight excess)
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Sulfuric acid (catalyst)
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Toluene (B28343) (for azeotropic removal of water)
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5% Sodium carbonate solution
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Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Combine azelaic acid, 2-ethylhexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
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Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the acid catalyst), water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield crude dioctyl azelate.
-
Purify the crude product by vacuum distillation to obtain pure dioctyl azelate.
Determination of Physical Properties
Viscosity Measurement (ASTM D7042): The dynamic viscosity of dioctyl azelate can be determined using a Stabinger viscometer, following the principles of ASTM D7042.[2] This method measures the dynamic viscosity and density of the liquid simultaneously, from which the kinematic viscosity is calculated.
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Ensure the sample is homogeneous and free of air bubbles.
-
Inject the sample into the measuring cell of the Stabinger viscometer.
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Set the desired temperature for the measurement (e.g., 25°C).
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The instrument measures the rotational speed of an internal tube within the sample, which is directly related to the dynamic viscosity. Simultaneously, the density is measured using an oscillating U-tube.
-
The kinematic viscosity is automatically calculated by the instrument by dividing the dynamic viscosity by the density.
Boiling Point Determination (Thiele Tube Method): The boiling point of dioctyl azelate can be determined on a small scale using the Thiele tube method.
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Fill a small test tube with 0.5-1 mL of dioctyl azelate.
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Invert a capillary tube (sealed at one end) and place it inside the test tube with the open end submerged in the liquid.
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Attach the test tube to a thermometer.
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Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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Heat the side arm of the Thiele tube gently.
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As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Continue heating until a steady stream of bubbles is observed.
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Remove the heat and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Visualizing Synthesis and Applications
The following diagrams, generated using Graphviz, illustrate the synthesis workflow of dioctyl azelate and its primary applications as a plasticizer.
Caption: Synthesis workflow for dioctyl azelate via Fischer esterification.
Caption: Application of dioctyl azelate as a plasticizer to enhance polymer properties.
